molecular formula C28H32BrN3O9 B1678742 Nicergoline tartrate CAS No. 32222-75-6

Nicergoline tartrate

Cat. No.: B1678742
CAS No.: 32222-75-6
M. Wt: 634.5 g/mol
InChI Key: HPTSPLOLRPLNPI-APQSZEFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicergoline tartrate is a semi-synthetic ergot derivative classified as a cerebral circulation and metabolism enhancer. It is clinically used to treat age-related cognitive decline, vascular dementia, and cerebrovascular disorders . The compound acts via α1-adrenergic receptor antagonism, vasodilation, and neuroprotection through antioxidant and anti-apoptotic mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several steps:

Industrial Production Methods: In industrial settings, nicergoline can be prepared using nanospray drying techniques. This method involves spray drying a water-ethanol solution of nicergoline using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .

Types of Reactions:

    Oxidation: Nicergoline can undergo oxidation reactions, particularly when exposed to oxidative environments.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: Nicergoline can participate in substitution reactions, especially involving its bromine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Oxidized derivatives of nicergoline.

    Reduction: Reduced forms of nicergoline.

    Substitution: Substituted nicergoline derivatives, depending on the substituent introduced.

Scientific Research Applications

Nicergoline is a drug investigated for its potential in treating cognitive impairments and vascular conditions . This article aims to provide a detailed overview of the applications of nicergoline, drawing from various research findings and case studies.

Nicergoline Synthesis

The synthesis method of nicergoline involves a simplified process flow that reduces the reaction steps and lowers environmental requirements, which improves the reaction yield and saves on industrial production costs . The method includes:

  • Esterification of a compound 1 and a compound 2 under concentrated sulfuric acid catalysis to produce a compound 3 .
  • Methylation of compound 3 in Tetrahydrofuran (THF) with methyl iodide and an alkaline reagent to obtain nicergoline .

The organic solvent for esterification can be Tetrahydrofuran (THF), ethyl Acetate (EA), or toluene, with a reaction temperature of 50-90°C and a reaction time of 4-8 hours . The alkaline agent for methylation can be sodium carbonate, sodium bicarbonate, potassium carbonate, or sodium hydrogen, with a reaction temperature of -5 to 10°C and a reaction time of 0.5 to 3 hours .

Compared to prior methods, this synthesis reduces a three-step reaction to a two-step reaction and replaces photoreaction, making the conditions more general and suitable for various environments . The cost of raw materials is low, the reaction yield is improved, and the generation of side reactions is reduced, which indirectly saves industrial production costs .

Tables

ApplicationDetails
Cognitive ImpairmentProtects neurons against beta-amyloid toxicity; Attenuates betaAP(25-35)-induced neuronal death; Increases Bcl-2 levels and reduces Bax levels .
Senile DementiaSignificant improvement in SCAG scores compared to placebo; MMSE scores maintained; Favorable global treatment evaluations by physicians and patients .
Noise-related TinnitusMay attenuate noise-related TTS and tinnitus .
SynthesisSimplifies process flow; Reduces reaction steps; Lowers environmental requirements; Improves reaction yield; Saves industrial production costs .

Case Studies

While specific, detailed case studies were not available in the search results, the clinical trial on senile dementia provides an overview of a study involving 108 patients . This study demonstrated the potential benefits of nicergoline in managing cognitive and behavioral performances in patients with mild to moderate senile dementia .

Adverse Effects

Mechanism of Action

Comparison with Similar Compounds

Clinical Recommendations :

  • The Japanese Guidelines (2013) provide a weak recommendation (Grade B) for nicergoline tartrate, emphasizing its use only after careful evaluation of patient-specific symptoms .

Ibudilast and Ifenprodil Tartrate

Mechanism & Indications :

  • Ibudilast : Phosphodiesterase inhibitor with anti-inflammatory and vasodilatory effects; used for stroke recovery and asthma .
  • Ifenprodil Tartrate : NMDA receptor antagonist; targets cerebral ischemia and neuropathic pain .

Key Differences :

  • Pharmacodynamics : Nicergoline primarily enhances cerebral blood flow, whereas ifenprodil modulates glutamatergic signaling .
  • Clinical Use : Both ibudilast and ifenprodil share a weak recommendation (Grade B) in Japanese Guidelines but lack robust evidence for dementia compared to nicergoline .

Table 1: Pharmacological Profiles

Compound Mechanism of Action Primary Indications Key Studies/Recommendations
This compound α1-adrenergic antagonism, vasodilation Vascular dementia, cognitive decline Japanese GLs (Grade B) , Cochrane Review
Ibudilast PDE inhibition, anti-inflammatory Stroke recovery, asthma Japanese GLs (Grade B)
Ifenprodil tartrate NMDA receptor antagonism Cerebral ischemia, neuropathic pain Preclinical models

Phenserine Tartrate

Mechanism & Indications :

  • Phenserine tartrate : Acetylcholinesterase inhibitor initially developed for Alzheimer’s disease (AD).

Clinical Outcomes :

  • Efficacy : Early trials showed cognitive improvement in AD, but later studies reported inconsistent results .
  • Regulatory Status: Not approved in major markets due to mixed trial outcomes .

Comparison with Nicergoline :

  • Mechanism : Phenserine targets cholinergic pathways, whereas nicergoline focuses on vascular and metabolic enhancement.
  • Therapeutic Scope : Nicergoline has broader use in vascular dementia, while phenserine’s development stalled for AD .

Dihydroergotamine Mesylate (DHETM)

Mechanism & Indications :

  • DHETM : Ergot alkaloid with vasoconstrictive properties; used for migraines and orthostatic hypotension.

Comparative Study :

  • A 180-day trial compared nicergoline (30 mg/day) and DHETM (6 mg/day) in 56 patients with cerebral insufficiency .
    • Efficacy : Both showed similar improvements in psychometric tests, attributed partly to learning effects.
    • EEG Changes : Nicergoline uniquely increased fast EEG activity, suggesting distinct pharmacodynamics .

Table 2: Clinical Outcomes in Cerebral Insufficiency

Parameter This compound DHETM
Psychometric Improvement Yes (similar to DHETM) Yes
EEG Activity Modulation Increased fast frequencies No significant changes
Adverse Events Mild, transient Mild, transient

Biological Activity

Nicergoline tartrate is a semisynthetic derivative of ergot alkaloids, primarily used in clinical settings for its neuroprotective and cognitive-enhancing properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and clinical efficacy.

Pharmacological Mechanisms

Nicergoline exhibits a multifaceted pharmacological profile characterized by several key actions:

  • Alpha-1A Adrenergic Receptor Antagonism : Nicergoline selectively blocks alpha-1A adrenergic receptors, leading to vasodilation and increased blood flow in cerebral and peripheral circulation. This action is crucial in treating vascular dementia and other cerebrovascular disorders .
  • Enhancement of Neurotransmitter Activity : It stimulates cholinergic and catecholaminergic neurotransmission by increasing the release of acetylcholine and enhancing dopamine turnover. This mechanism is particularly beneficial for cognitive function in dementia patients .
  • Antioxidant and Neuroprotective Effects : Nicergoline possesses antioxidant properties that protect neurons from oxidative stress, which is implicated in neurodegenerative diseases. It also promotes the production of neurotrophic factors that support neuronal survival and function .
  • Metabolic Activity Promotion : The compound enhances cerebral metabolic activity, resulting in improved oxygen and glucose utilization, which is vital for maintaining cognitive health .

Clinical Applications

Nicergoline has been extensively studied for its therapeutic potential in various conditions:

  • Cognitive Disorders : Clinical trials have demonstrated significant improvements in cognitive function among patients with vascular dementia and Alzheimer's disease. A study indicated that up to 89% of patients showed cognitive and behavioral improvements after treatment with nicergoline .
  • Cerebrovascular Disorders : The drug's vasodilatory effects make it effective in managing conditions such as chronic ischemic stroke and peripheral vascular diseases. It has been shown to improve symptoms related to these disorders significantly .
  • Balance Disorders : In patients suffering from balance disorders of central origin, nicergoline has resulted in mean improvements of 44-78% in symptom severity and quality of life .

Case Studies

Several case studies highlight the efficacy of nicergoline in clinical settings:

  • Multi-infarct Dementia Treatment :
    • A double-blind study involving 30 patients with mild to moderate multi-infarct dementia showed that nicergoline treatment led to notable improvements in cognitive function over a period of 12 months .
  • Post-Stroke Rehabilitation :
    • Open-label evaluations indicated that nicergoline could be valuable in rehabilitation therapy for patients recovering from chronic ischemic strokes, enhancing overall recovery outcomes .
  • Management of Glaucoma :
    • Preliminary findings suggest nicergoline's potential benefits in treating glaucoma, attributed to its ability to improve ocular blood flow .

Safety Profile

The safety profile of nicergoline is generally favorable. Adverse events are typically mild and transient, primarily affecting the central nervous system and metabolic functions. Discontinuation rates due to side effects are low, making it a viable option for long-term therapy in vulnerable patient populations .

Summary Table of Biological Activities

MechanismDescriptionClinical Relevance
Alpha-1A Adrenergic AntagonismVasodilation and increased cerebral blood flowTreatment of vascular dementia
Neurotransmitter EnhancementIncreased acetylcholine and dopamine turnoverCognitive improvement in dementia
Antioxidant PropertiesProtection against oxidative stressNeuroprotection in degenerative diseases
Metabolic Activity PromotionEnhanced oxygen and glucose utilizationSupport for cognitive health

Q & A

Q. Basic Research: How can researchers validate the purity and stability of nicergoline tartrate in pharmaceutical formulations?

Methodological Guidance:

  • Analytical Techniques : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection. Optimize parameters (e.g., mobile phase composition, column temperature) using Quality by Design (QbD) principles, as demonstrated in evogliptin tartrate studies .
  • Degradation Studies : Perform forced degradation under acidic/alkaline, oxidative, and thermal conditions to identify degradation products. Ensure baseline separation of nicergoline from impurities using validated methods .
  • Validation Metrics : Follow ICH guidelines for linearity, accuracy, precision, and robustness. Include system suitability tests (e.g., tailing factor, theoretical plates) as per pharmacopeial monographs .

Q. Basic Research: What experimental models are suitable for studying this compound’s neuroprotective effects?

Methodological Guidance:

  • In Vitro Models : Use hippocampal neuronal cell lines (e.g., HT22) exposed to oxidative stress (e.g., H₂O₂) or amyloid-beta oligomers. Measure apoptosis markers (e.g., caspase-3) and neuroprotective proteins (e.g., PI3K/AKT pathway components) .
  • In Vivo Models : Employ transgenic Alzheimer’s disease (AD) mice (e.g., APP/PS1). Assess cognitive outcomes via Morris water maze or novel object recognition tests. Include biomarkers like BDNF and GFAP in brain tissue .

Q. Advanced Research: How can researchers address contradictions in nicergoline’s clinical efficacy across studies?

Methodological Guidance:

  • Meta-Analysis Frameworks : Follow PRISMA guidelines to systematically review randomized controlled trials (RCTs). Use RevMan or R for statistical heterogeneity analysis (I² statistic). Stratify results by dosage, patient subgroups, or study duration .
  • Mechanistic Reconciliation : Investigate pharmacokinetic variability (e.g., blood-brain barrier penetration) or differences in outcome measures (e.g., SPECT imaging vs. cognitive scales) .

Q. Advanced Research: What experimental design optimizes nicergoline’s dose-response relationship in cognitive studies?

Methodological Guidance:

  • Box-Behnken Design : Apply a three-factor, three-level design to optimize dosage, treatment duration, and administration route. Use ANOVA to identify significant interactions and generate response surface models .
  • Endpoint Selection : Combine behavioral assays (e.g., Y-maze) with molecular markers (e.g., hippocampal neurogenesis via BrdU staining). Control for confounders like age and comorbidities .

Q. Advanced Research: How can neuroimaging techniques enhance this compound’s mechanistic studies?

Methodological Guidance:

  • SPECT Imaging : Quantify cerebral perfusion changes in AD patients pre- and post-treatment. Use regions of interest (ROIs) like the hippocampus and posterior cingulate cortex .
  • Data Interpretation : Normalize perfusion data to cerebellar reference regions. Correlate imaging outcomes with cognitive scores (e.g., MMSE) to establish causality .

Q. Basic Research: What are the key considerations for synthesizing this compound analogs?

Methodological Guidance:

  • Synthetic Protocols : Follow pharmacopeial monographs for reaction conditions (e.g., solvent ratios, temperature). Validate intermediates via NMR and mass spectrometry .
  • Purification : Use column chromatography with silica gel (40–60 µm). Monitor purity via HPLC with a C18 column and 0.1% trifluoroacetic acid in the mobile phase .

Q. Advanced Research: How to evaluate nicergoline’s anti-inflammatory effects in cerebrovascular disease models?

Methodological Guidance:

  • Inflammatory Markers : Quantify TNF-α, IL-6, and NF-κB in microglial cultures (e.g., BV2 cells) using ELISA or Western blot. Use LPS-induced inflammation models .
  • Clinical Translation : Design RCTs with dual endpoints: inflammatory biomarkers (e.g., CRP) and functional outcomes (e.g., NIH Stroke Scale) .

Q. Advanced Research: How to ensure robustness in this compound’s pharmacokinetic studies?

Methodological Guidance:

  • Experimental Design : Use crossover studies in animal models to control for inter-individual variability. Apply non-compartmental analysis (NCA) for AUC and Cmax calculations .
  • Matrix Effects : Validate plasma/tissue extraction methods using stability tests (e.g., freeze-thaw cycles). Include internal standards (e.g deuterated analogs) .

Q. Basic Research: What statistical methods are critical for analyzing nicergoline’s preclinical data?

Methodological Guidance:

  • Parametric Tests : Use Student’s t-test for pairwise comparisons (e.g., treated vs. control). Apply one-way ANOVA with Tukey post hoc for multi-group studies .
  • Power Analysis : Calculate sample size via G*Power to ensure adequate statistical power (≥80%) for detecting effect sizes (Cohen’s d ≥0.8) .

Q. Advanced Research: How to design a placebo-controlled trial for nicergoline in vascular dementia?

Methodological Guidance:

  • Blinding : Implement double-blinding with matched placebo tablets. Use third-party randomization (e.g., permuted block design) .
  • Outcome Measures : Include both primary (e.g., ADAS-Cog) and secondary endpoints (e.g., cerebral blood flow via Doppler). Conduct intention-to-treat (ITT) analysis .

Properties

CAS No.

32222-75-6

Molecular Formula

C28H32BrN3O9

Molecular Weight

634.5 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C24H26BrN3O3.C4H6O6/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16;5-1(3(7)8)2(6)4(9)10/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,21-,24+;1-,2-/m11/s1

InChI Key

HPTSPLOLRPLNPI-APQSZEFPSA-N

SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=C[NH+]=C5)Br.C(C(C(=O)[O-])O)(C(=O)O)O

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adavin;  Nicergoline tartrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicergoline tartrate
Reactant of Route 2
Reactant of Route 2
Nicergoline tartrate
Reactant of Route 3
Nicergoline tartrate
Reactant of Route 4
Nicergoline tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.